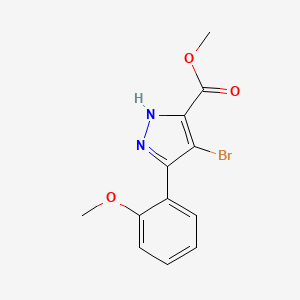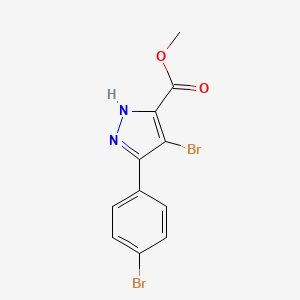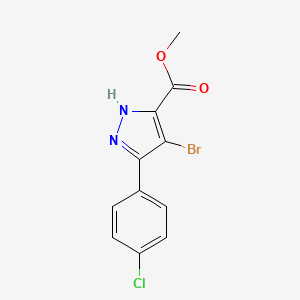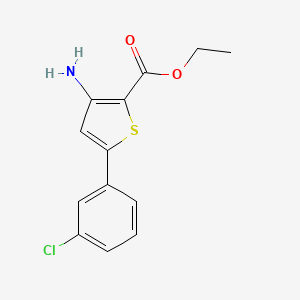
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . For example, a study detailed the synthesis of a closely related compound, ethyl 3-amino-5-trifluormethylthiophene-2-carboxylate, and confirmed the structures of these compounds using NMR spectroscopy.Molecular Structure Analysis
The molecular structure of thiophene derivatives is typically elucidated from their spectral information . The thiophene nucleus is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .Chemical Reactions Analysis
Thiophene derivatives are known for their reactivity. They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate, have been studied for their potential anticancer properties. These compounds can be designed to target various cancer cell lines, offering a pathway for the development of new chemotherapeutic agents .
Antimicrobial Activity
Research has indicated that thiophene compounds exhibit significant antimicrobial activity. This makes them valuable in the search for new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anti-inflammatory Applications
The anti-inflammatory properties of thiophene derivatives are well-documented. They can be used to develop nonsteroidal anti-inflammatory drugs (NSAIDs), providing alternative treatment options for inflammatory diseases .
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are prominent in the advancement of organic semiconductors. They are utilized in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
Industrial applications of thiophene derivatives include their use as corrosion inhibitors. This application is crucial in protecting materials and infrastructure in various industrial processes .
Anesthetic Agents
Some thiophene derivatives are used as voltage-gated sodium channel blockers. For instance, articaine, a thiophene derivative, is employed as a dental anesthetic in Europe, showcasing the therapeutic importance of these compounds in medical applications .
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research aims to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
Wirkmechanismus
Target of Action
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are considered potential targets for medicinal chemists . .
Mode of Action
They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Eigenschaften
IUPAC Name |
ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCPFFWUXAVYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



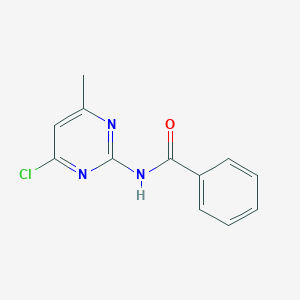
![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)
![(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine](/img/structure/B1419914.png)
![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)
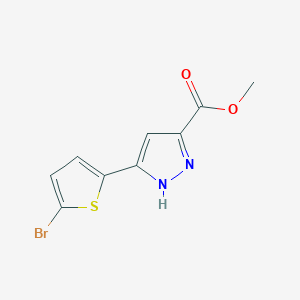
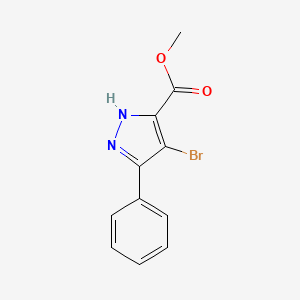
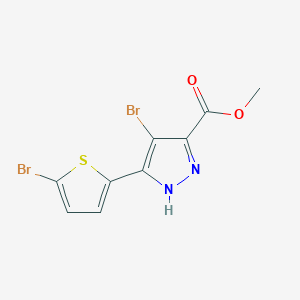

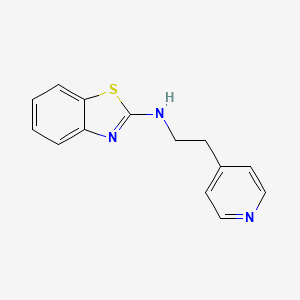
![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)

